molecular formula C12H16O2 B1525181 5-(Sec-butyl)-2-methoxybenzaldehyde CAS No. 145742-40-1

5-(Sec-butyl)-2-methoxybenzaldehyde

Cat. No.: B1525181
CAS No.: 145742-40-1
M. Wt: 192.25 g/mol
InChI Key: RUNRWJJIDVWRIQ-UHFFFAOYSA-N
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Description

5-(Sec-butyl)-2-methoxybenzaldehyde is an organic compound characterized by a benzene ring substituted with a sec-butyl group at the 5-position and a methoxy group at the 2-position, along with an aldehyde group at the 1-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-methoxybenzaldehyde (veratraldehyde) as the starting material.

  • Alkylation Reaction: The sec-butyl group is introduced through an alkylation reaction using sec-butyl bromide and a strong base like potassium tert-butoxide.

  • Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods:

  • Large-Scale Synthesis: On an industrial scale, the synthesis involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: The methoxy group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, aqueous conditions.

  • Reduction: NaBH₄, LiAlH₄, in anhydrous ether.

  • Substitution: Halogenating agents like bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: 5-(sec-butyl)-2-methoxybenzoic acid.

  • Reduction: 5-(sec-butyl)-2-methoxybenzyl alcohol.

  • Substitution: 5-(sec-butyl)-2-bromomethoxybenzaldehyde.

Scientific Research Applications

Chemistry: 5-(sec-butyl)-2-methoxybenzaldehyde is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its unique structure makes it a valuable building block for complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Research is ongoing to explore its applications in drug discovery and development.

Medicine: The compound's derivatives are being investigated for their therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug design.

Industry: In the fragrance and flavor industry, this compound is used to create specific scents and flavors. Its versatility and stability make it suitable for various applications.

Mechanism of Action

The mechanism by which 5-(sec-butyl)-2-methoxybenzaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved are often elucidated through biochemical and molecular biology studies.

Comparison with Similar Compounds

  • Veratraldehyde (2-methoxybenzaldehyde): Similar structure but lacks the sec-butyl group.

  • Benzaldehyde: Basic structure without substituents.

  • p-Methoxybenzaldehyde: Methoxy group at the para position instead of the meta position.

Uniqueness: The presence of the sec-butyl group in 5-(sec-butyl)-2-methoxybenzaldehyde provides steric hindrance and influences its reactivity and biological activity compared to its analogs

Properties

IUPAC Name

5-butan-2-yl-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-9(2)10-5-6-12(14-3)11(7-10)8-13/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNRWJJIDVWRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696419
Record name 5-(Butan-2-yl)-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145742-40-1
Record name 5-(Butan-2-yl)-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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